Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate |
InChI |
InChI=1S/C10H12N2O3/c1-3-15-10(14)9(13)5-8-4-7(2)11-6-12-8/h4,6H,3,5H2,1-2H3 |
InChI Key |
ZVKUSZSQNFVRNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)CC1=NC=NC(=C1)C |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation with Ethyl Acetoacetate
A common approach for analogous ketoesters involves aldol condensation between pyrimidine aldehydes and ethyl acetoacetate. For Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate, 6-methylpyrimidine-4-carbaldehyde reacts with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide). The mechanism proceeds via enolate formation, nucleophilic attack on the aldehyde, and subsequent dehydration.
Example Conditions
-
Reactants : 6-methylpyrimidine-4-carbaldehyde (1.0 equiv), ethyl acetoacetate (1.2 equiv)
-
Base : Sodium ethoxide (1.5 equiv) in anhydrous ethanol
-
Temperature : Reflux at 78°C for 12–16 hours
-
Workup : Acid quenching (HCl), extraction with ethyl acetate, and column chromatography.
This method achieves moderate yields (50–65%) but requires careful control of base strength to avoid pyrimidine ring degradation.
Active Ester Coupling via Carbonyldiimidazole
The Royal Society of Chemistry’s general procedure for ethyl 3-oxo-3-phenylpropanoates (S1) offers a adaptable framework. Here, 6-methylpyrimidine-4-carboxylic acid is activated with carbonyldiimidazole (CDI) and coupled with potassium monoethyl malonate:
Stepwise Protocol
-
Activation : 6-Methylpyrimidine-4-carboxylic acid (1 equiv) reacts with CDI (1.2 equiv) in THF at 25°C for 12 hours.
-
Nucleophilic Attack : The active ester is added to a mixture of MgCl₂ (2.5 equiv), triethylamine (3 equiv), and potassium monoethyl malonate (2 equiv) in acetonitrile at 0°C.
-
Quenching : Hydrochloric acid addition, extraction with ethyl acetate, and silica gel purification.
This method, while scalable, requires strict anhydrous conditions and yields 54–60% for analogous compounds.
Catalytic Cyclization with Trifluoromethanesulfonic Acid
A patent detailing ethyl 3-(pyridin-2-ylamino)propanoate synthesis provides insights into acid-catalyzed approaches. Adapting this, 6-methylpyrimidin-4-amine and ethyl acrylate undergo Michael addition under trifluoromethanesulfonic acid catalysis:
Optimized Parameters
-
Catalyst : Trifluoromethanesulfonic acid (10 mol%)
-
Solvent : Anhydrous ethanol
-
Temperature : 120–160°C under nitrogen for 16–20 hours
-
Workup : Petroleum ether washing, recrystallization with ethyl acetate/petroleum ether.
Yields reach 80–85% for structurally related products, suggesting viability for the target compound.
Comparative Analysis of Methods
*Reported for analogous compounds.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Catalytic Efficiency
Trifluoromethanesulfonic acid outperforms traditional Lewis acids (e.g., MgCl₂) in cyclization reactions, reducing side products like enol ethers.
Purification Strategies
-
Column Chromatography : Essential for separating regioisomers in aldol routes.
-
Recrystallization : Petrol ether/ethyl acetate mixtures (5:1 to 10:1) yield high-purity crystals (>99% HPLC).
Scalability and Industrial Relevance
The acid-catalyzed method is most industrially viable due to:
Chemical Reactions Analysis
Condensation Reactions
The α-keto ester group facilitates condensation with amines, hydrazines, and other nucleophiles. For example:
-
Amine Condensation : Reacts with primary amines (e.g., butylamine) to form β-enamine derivatives, which can cyclize into heterocyclic compounds. This mirrors reactions observed in structurally similar α-keto esters.
-
Hydrazine Reactions : Forms hydrazones under mild conditions, which are precursors to pyrazoles or triazoles.
Example Reaction Conditions
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2-Amino-3,5-dibrompyrazine | Dimethylcarbonate, 110°C, 3 h | Imidazo[1,2-a]pyrazine derivative | 50.6% |
Nucleophilic Additions
The keto group undergoes nucleophilic attack, enabling:
-
Grignard Reagent Addition : Forms tertiary alcohols, which can dehydrate to α,β-unsaturated esters.
-
Enolate Formation : Deprotonation with bases (e.g., NaOEt) generates enolates for aldol or Michael additions.
Key Mechanistic Insight :
The methyl group on the pyrimidine ring exerts an electron-donating effect, enhancing the electrophilicity of the keto group and directing nucleophilic attack to the β-position .
Cyclization Reactions
The compound participates in intramolecular cyclizations to form fused heterocycles:
-
Imidazopyrimidine Formation : Reaction with amidines or guanidines under acidic conditions yields imidazo[1,2-a]pyrimidines, leveraging the pyrimidine nitrogen as a directing group .
-
Chromone Derivatives : Three-component reactions with aldehydes and phosphine oxides generate chromonyl-substituted products under catalyst-free conditions .
Optimized Cyclization Protocol
| Substrate | Catalyst/Solvent | Temperature/Time | Yield | Source |
|---|---|---|---|---|
| Diphenylphosphine oxide | Neat, MW irradiation | 80°C, 1 h | 85–92% |
Ester Hydrolysis and Transesterification
The ethyl ester undergoes hydrolysis or transesterification:
-
Acidic Hydrolysis : Converts the ester to a carboxylic acid (e.g., using HCl/H₂O).
-
Transesterification : Reacts with higher alcohols (e.g., benzyl alcohol) under acid catalysis to yield bulkier esters.
Pyrimidine Ring Functionalization
The 6-methylpyrimidin-4-yl moiety participates in:
-
Electrophilic Aromatic Substitution : Halogenation or nitration at the 5-position of the pyrimidine ring, directed by the methyl group .
-
Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids, facilitated by palladium catalysts.
Reduction Reactions
Selective reduction of functional groups is achievable:
-
Keto Group Reduction : NaBH₄ reduces the keto group to a secondary alcohol, preserving the ester.
-
Ester Reduction : LiAlH₄ reduces the ester to a primary alcohol, yielding 3-(6-methylpyrimidin-4-yl)-1,2-propanediol.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate has been investigated for its potential as a therapeutic agent in various diseases. Its structural features contribute to its biological activity, particularly in the following areas:
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study demonstrated that certain synthesized derivatives showed effective Minimum Inhibitory Concentration (MIC) values against multiple bacterial strains, suggesting their potential as new antimicrobial agents to combat drug-resistant pathogens .
Anthelmintic Properties
The compound has also been evaluated for its anthelmintic activity. In vitro studies revealed that specific derivatives displayed significant efficacy against parasitic worms, outperforming standard treatments like albendazole. These findings suggest that this compound could be developed into effective anthelmintic drugs .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound and its derivatives:
Synthesis and Characterization
The synthesis typically involves the reaction of ethyl acetoacetate with appropriate pyrimidine derivatives under controlled conditions. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Biological Evaluations
In a comprehensive study, various derivatives of this compound were tested for their antibacterial and anthelmintic activities. The results indicated that some compounds exhibited MIC values as low as 0.073 mg/ml against pathogens like Escherichia coli and Staphylococcus aureus, highlighting their potential therapeutic relevance .
Data Tables
The following tables summarize key findings from research on this compound:
| Compound | Target Pathogen | MIC (mg/ml) | Activity |
|---|---|---|---|
| Compound A | E. coli | 0.073 | Antibacterial |
| Compound B | S. aureus | 0.083 | Antibacterial |
| Compound C | K. pneumoniae | 0.109 | Antibacterial |
| Compound D | Pheretima posthuma | N/A | Anthelmintic |
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Worm | Time to Death (min) | Activity |
|---|---|---|---|
| Compound A | Pheretima posthuma | 30 | Effective |
| Compound B | Ascaridia galli | 45 | Effective |
Table 2: Anthelmintic Activity of this compound Derivatives
Mechanism of Action
The mechanism of action of Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine-Based Analogues
Several ethyl 3-(nitropyridin-4-yl)-2-oxopropanoate derivatives (e.g., 8a–8d) share structural similarities but differ in pyridine-ring substituents. Key examples include:
- Ethyl 3-(2-methoxy-3-nitropyridin-4-yl)-2-oxopropanoate (8d): Substituents: Methoxy (electron-donating) and nitro (electron-withdrawing) groups. Yield: 75% (higher than analogues like 8a (50%) and 8b (45%)) . Tautomerism: Exists as an enolic tautomer, confirmed by IR (3426 cm⁻¹ for OH) and NMR (δ 11.30 ppm for OH) . Stability: Enhanced resonance stabilization due to conjugation between the enol and nitro groups.
- Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (8b): Substituents: Chloro and nitro groups, both electron-withdrawing. Reactivity: Chloro substituent enhances electrophilicity, making it reactive in nucleophilic substitutions .
Table 1: Pyridine-Based Analogues Comparison
Pyrimidine and Thienopyrimidinone Derivatives
- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (): Structural Difference: Replaces the 2-oxopropanoate with a thioacetate group and introduces a thietane ring. Applications: Likely used in antiviral or antibacterial agents due to sulfur-containing motifs .
- Thienopyrimidinone Derivatives (): Synthesis: Derived from methyl 2-oxopropanoate and ethyl 2-cyanoacetate, forming a thiophene ring fused to pyrimidinone.
Substituent Effects on Reactivity and Properties
- Electron-Withdrawing Groups (Nitro, Chloro): Increase electrophilicity of the aromatic ring, facilitating nucleophilic aromatic substitution (e.g., 8b) . Lower pKa of α-hydrogens, enhancing enol tautomer stability (e.g., 8d) .
Electron-Donating Groups (Methoxy) :
- Bromo Substituents (): Compounds like Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate exhibit enhanced reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromo leaving group .
Comparative Physicochemical Data
Table 2: Molecular Properties of Selected Compounds
| Compound | Molecular Weight | LogP (Predicted) | Key Functional Groups |
|---|---|---|---|
| Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate | 224.21 | 1.2 | Pyrimidine, Ester |
| 8d (Methoxy-nitropyridinyl) | 268.22 | 0.8 | Methoxy, Nitro, Enol |
| Ethyl 3-(4-bromopyridin-2-yl)-2-oxopropanoate | 285.11 | 1.5 | Bromo, Ester |
| Ethyl 3-(4-fluoro-2-nitrophenyl)-2-oxopropanoate | 255.20 | 1.9 | Fluoro, Nitro |
Biological Activity
Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
This compound is a pyrimidine derivative, characterized by its unique structure that includes a pyrimidine ring substituted at the 4-position with an ethyl ester group. Its synthesis typically involves the reaction of ethyl acetoacetate with 6-methylpyrimidine derivatives, resulting in a compound that serves as a versatile building block for further chemical modifications .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on pyrimidine derivatives highlighted their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Anticancer Properties
The anticancer potential of this compound has been evaluated in several studies. It has been shown to inhibit cell proliferation in various cancer cell lines, likely through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis . The compound's ability to induce apoptosis in cancer cells is particularly noteworthy, as it may provide a therapeutic avenue for treating resistant cancer types.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. Research suggests that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of acute and chronic inflammatory diseases . This action may be mediated through the inhibition of NF-kB signaling pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. For instance:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis, which is crucial for both bacterial growth and cancer cell proliferation.
- Receptor Modulation : It can bind to various receptors, potentially altering their activity and leading to downstream effects associated with inflammation and cancer progression .
Case Study: Anticancer Activity
In a recent study, this compound was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity compared to standard chemotherapeutic agents. The study concluded that this compound could serve as a lead structure for developing new anticancer drugs .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15 | Apoptosis induction |
| Doxorubicin | MCF-7 | 10 | DNA intercalation |
Case Study: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, supporting its potential as an antibacterial agent .
| Bacteria | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 18 |
Q & A
Q. What are the common synthetic routes for Ethyl 3-(6-methylpyrimidin-4-yl)-2-oxopropanoate?
this compound can be synthesized via condensation reactions involving ethyl 2-oxopropanoate derivatives. For example:
- Hydrazine-mediated cyclization : Ethyl 2-oxopropanoate reacts with substituted hydrazines to form intermediates, which undergo ring closure under acidic conditions (e.g., polyphosphoric acid) to yield fused heterocycles .
- Chlorinated precursor routes : Ethyl 3-chloro-2-oxopropanoate derivatives (e.g., ethyl 3-chloro-3-(4-nitrophenyl)-2-oxopropanoate) are key intermediates. These react with nucleophiles like amines or thioureas to form pyrimidine-containing products .
- Catalytic hydrogenation : Nitro groups in intermediates (e.g., 4-nitrophenyl derivatives) are reduced using Pd/C to generate amino precursors for further functionalization .
Q. How is the structure of this compound characterized using spectroscopic methods?
Structural elucidation relies on:
- NMR spectroscopy :
- ¹H NMR : Ethyl ester protons appear as a triplet (~δ 1.00 ppm) and quartet (~δ 4.01 ppm). Pyrimidine protons resonate as distinct multiplets (e.g., δ 6.90–8.20 ppm for aromatic protons) .
- ¹³C NMR : The carbonyl carbons (C=O) of the ester and oxo groups appear at ~167–170 ppm, while the pyrimidine carbons range from 110–160 ppm .
Q. What is the role of the 6-methylpyrimidin-4-yl group in the compound's reactivity?
The 6-methylpyrimidin-4-yl moiety acts as:
- A directing group in electrophilic substitution reactions due to the electron-deficient pyrimidine ring.
- A hydrogen-bond acceptor in crystallographic packing, influencing solid-state stability .
- A pharmacophore in drug discovery, enhancing interactions with biological targets (e.g., enzyme active sites) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported synthetic yields for this compound?
Discrepancies often arise from reaction conditions. Systematic optimization includes:
- Solvent screening : Dry acetonitrile (MeCN) improves yields in thiourea-mediated cyclizations (73% yield) compared to acetone or THF .
- Catalyst selection : Pd/C is preferred for nitro group reduction due to higher selectivity and reduced side reactions .
- Temperature control : Microwave-assisted synthesis reduces reaction times and improves reproducibility in multi-step pathways .
Q. What strategies are employed in crystallographic refinement for derivatives of this compound?
X-ray crystallography relies on:
- SHELX software : Used for structure solution (SHELXS) and refinement (SHELXL). Key steps include disorder modeling (e.g., for flexible ethyl groups) and hydrogen-bond network analysis .
- Data quality metrics : High-resolution data (≤ 0.8 Å) and low R-factors (e.g., R₁ < 0.05) ensure reliability. For example, a derivative with R₁ = 0.054 was refined using 298 K data .
Q. How is this compound utilized in the synthesis of pharmacologically active agents?
It serves as a precursor in:
- Anticancer agents : Derivatives like ethyl 4-(3-(4-pyridinyl)pyrimidin-2-yl)benzene-1,3-diamine are synthesized via coupling reactions and evaluated for methuosis-inducing activity .
- Antibiotic analogs : Pyrimidine-containing scaffolds are modified to mimic natural products (e.g., bacilysin), targeting bacterial isomerases like BacB .
- Enzyme inhibitors : The 2-oxopropanoate moiety acts as a Michael acceptor in covalent inhibition strategies, targeting cysteine proteases or kinases .
Methodological Considerations
- Synthetic Optimization : Prioritize solvent polarity and catalyst loading to minimize byproducts.
- Analytical Validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) for complex derivatives .
- Crystallographic Best Practices : Use TWINABS for correcting absorption effects in twinned crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
